Methyl (2S,4S)-4-(acetyloxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(acetyloxy)-2-pyrrolidinecarboxylate hydrochloride, also known as Methyl (2S,4S)-4-(acetyloxy)-2-pyrrolidinecarboxylate HCl or simply Methylacetoxy-pyrrolidine HCl, is a synthetic organic compound used in scientific research and lab experiments. It is a white, crystalline solid with a molecular weight of 256.7 g/mol. This compound is a chiral molecule, meaning it has two mirror-image forms, or enantiomers, which are designated as (2S,4S) and (2R,4R).
Scientific Research Applications
Photo-methylation and Methoxylation Studies
One application of compounds similar to Methyl (2S,4S)-4-(acetyloxy)-2-pyrrolidinecarboxylate hydrochloride is in photo-methylation and methoxylation studies. For example, research on methyl 2-pyridinecarboxylate demonstrated the effects of UV-irradiation in methanol on methylation and methoxylation processes, revealing the influence of different acids on the reaction pathways (Sugiyama et al., 1981).
Synthesis of Substituted Pyrrolidines
Another area involves the synthesis of substituted pyrrolidines, a process in which methyl (2S,4S)-4-(acetyloxy)-2-pyrrolidinecarboxylate hydrochloride could be a key intermediate. A study on the synthesis of 2,3-disubstituted pyrrolidines from alpha-amino acids demonstrates the relevance of similar compounds in creating complex molecular structures with potential applications in pharmaceuticals (Boto et al., 2001).
Cognitive Enhancement and Receptor Studies
Compounds structurally related to methyl (2S,4S)-4-(acetyloxy)-2-pyrrolidinecarboxylate hydrochloride have been studied for their potential in cognitive enhancement. For instance, research on 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a nicotinic acetylcholine receptor ligand, has shown positive effects in rodent and primate models of cognitive enhancement (Lin et al., 1997).
Application in Flavoring Agents
Compounds with similar structures have been used in the synthesis of flavoring agents. A study on the synthesis of 4-(4-acetyl-5-methyl-1H-pyrrol-2-yl)-2′,3′,4′-trihydroxybutyl cinnamate, a chemical compound derived from similar pyrrolidine structures, shows its application in enhancing the aroma quality of tobacco products (Pei-pei, 2013).
properties
IUPAC Name |
methyl (2S,4S)-4-acetyloxypyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.ClH/c1-5(10)13-6-3-7(9-4-6)8(11)12-2;/h6-7,9H,3-4H2,1-2H3;1H/t6-,7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIJFXSGOWNLGD-LEUCUCNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(NC1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H](NC1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(acetyloxy)-2-pyrrolidinecarboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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